9-N-ethyl-8-ethoxy-manzamine A

GSK-3β inhibition Alzheimer's disease Kinase inhibitor SAR

9-N-Ethyl-8-ethoxy-manzamine A (CHEMBL403562) is a semi‑synthetic derivative of the marine β‑carboline alkaloid manzamine A, prepared by 9‑N‑alkylation and 8‑O‑alkylation of 8‑hydroxymanzamine A. The compound (C₄₀H₅₂N₄O₂; MW 620.9 g/mol) was generated during the first structure–activity relationship (SAR) campaign that identified manzamine alkaloids as a new class of glycogen synthase kinase‑3β (GSK‑3β) inhibitors.

Molecular Formula C40H52N4O2
Molecular Weight 620.9 g/mol
Cat. No. B10846097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-N-ethyl-8-ethoxy-manzamine A
Molecular FormulaC40H52N4O2
Molecular Weight620.9 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC=C2OCC)C3=C1C(=NC=C3)C4=CC5(CCC=CCCCCN6CCC4C7(C6)C5N8CCCCC=CC8C7)O
InChIInChI=1S/C40H52N4O2/c1-3-43-36-30(17-15-18-34(36)46-4-2)31-19-22-41-35(37(31)43)32-27-40(45)21-12-8-5-6-9-13-23-42-25-20-33(32)39(28-42)26-29-16-11-7-10-14-24-44(29)38(39)40/h5,8,11,15-19,22,27,29,33,38,45H,3-4,6-7,9-10,12-14,20-21,23-26,28H2,1-2H3/b8-5-,16-11-/t29-,33?,38+,39-,40-/m0/s1
InChIKeyZOZMQOQRAXCUJA-OGIDAHSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-N-Ethyl-8-ethoxy-manzamine A – SAR Probe & GSK-3β Inhibitor in the Manzamine Alkaloid Series for Alzheimer's Research


9-N-Ethyl-8-ethoxy-manzamine A (CHEMBL403562) is a semi‑synthetic derivative of the marine β‑carboline alkaloid manzamine A, prepared by 9‑N‑alkylation and 8‑O‑alkylation of 8‑hydroxymanzamine A [1]. The compound (C₄₀H₅₂N₄O₂; MW 620.9 g/mol) was generated during the first structure–activity relationship (SAR) campaign that identified manzamine alkaloids as a new class of glycogen synthase kinase‑3β (GSK‑3β) inhibitors [1]. It serves as a well‑characterized SAR probe for dissecting the contribution of the 9‑NH and 8‑OH positions to kinase inhibition and cellular activity.

Why Manzamine A, 8‑Hydroxymanzamine A, or Simpler β‑Carbolines Cannot Replace 9‑N‑Ethyl‑8‑ethoxy‑manzamine A


The manzamine scaffold exhibits steep SAR at both the 9‑N and 8‑O positions. Simple substitution of the 9‑NH hydrogen with an ethyl group and the 8‑OH with an ethoxy moiety does not abolish GSK‑3β inhibition, whereas the introduction of larger isobutyl groups (compound 6) causes a drastic loss of activity (24.2% inhibition vs. 78.0% for the ethyl/ethoxy analogue) [1]. Moreover, independent SAR studies show that 9‑N‑alkylation profoundly reduces antimalarial activity, meaning that 9‑N‑ethyl‑8‑ethoxy‑manzamine A possesses a pharmacological fingerprint distinct from both the parent alkaloid and 8‑hydroxymanzamine A [2]. Researchers requiring an intact β‑carboline 9‑NH for antiplasmodial phenotypes, or those who need maximal GSK‑3β potency (achieved by 8‑hydroxymanzamine A), must therefore select the specific analogue that matches their experimental question.

Quantitative Differentiation of 9‑N‑Ethyl‑8‑ethoxy‑manzamine A: Head‑to‑Head Comparator Data from the Foundational GSK‑3β SAR Study


GSK‑3β Inhibition: Comparable IC₅₀ to Manzamine A, Markedly Superior to Bulkier 9‑N‑Alkyl Analogues

In the seminal SAR study by Hamann et al., 9‑N‑ethyl‑8‑ethoxy‑manzamine A (compound 5) inhibited human GSK‑3β with an IC₅₀ of 10.4 µM, essentially equipotent to the parent alkaloid manzamine A (IC₅₀ = 10.2 µM) and within the same micromolar range [1]. In contrast, the 9‑N‑isobutyl‑8‑isobutyloxy analogue (compound 6) retained only 24.2% inhibition at 25 µM, demonstrating that the steric bulk of the substituents is a critical determinant of activity [1]. The 8‑hydroxymanzamine A (compound 1) was more potent (IC₅₀ = 4.8 µM), while the 9‑N‑methyl‑8‑methoxy analogue (compound 4) lacked sufficient material for IC₅₀ determination [1].

GSK-3β inhibition Alzheimer's disease Kinase inhibitor SAR

Steric Tolerance at the 9‑N Position: Ethyl Substitution Preserves Activity Whereas Isobutyl Ablates It

Direct comparison within the same assay panel reveals that increasing the size of the 9‑N‑alkyl substituent from ethyl (compound 5) to isobutyl (compound 6) reduces GSK‑3β inhibition from 78.0% to 24.2% at 25 µM [1]. The methyl analogue (compound 4) retained 72.4% inhibition, indicating that the ethyl group represents the upper limit of steric tolerance at this position for maintaining kinase engagement [1]. This defines a narrow SAR window that makes 9‑N‑ethyl‑8‑ethoxy‑manzamine A a valuable tool for testing the consequences of maximal tolerable 9‑N substitution.

SAR β-Carboline alkaloids Kinase inhibitor design

Antimalarial Activity Is Profoundly Reduced by 9‑N‑Alkylation, Narrowing the Pharmacological Profile Relative to Manzamine A

A subsequent manzamine SAR study demonstrated that introducing any alkyl substituent on the 9‑N position (compounds 6a–i) significantly decreased antimalarial activity against both chloroquine‑sensitive (D6) and chloroquine‑resistant (W2) Plasmodium falciparum clones, establishing that a free 9‑NH is required for antiplasmodial activity [1]. While no direct IC₅₀ data for 9‑N‑ethyl‑8‑ethoxy‑manzamine A against P. falciparum have been published, the class‑level SAR predicts that this analogue—bearing a 9‑N‑ethyl substituent—will exhibit minimal antimalarial activity compared to manzamine A (IC₅₀ values of 4.5–8.0 ng/mL) [1].

Antimalarial SAR Selectivity Off‑target activity

Synthetic Accessibility and Defined Purity Profile Support Reproducible Pharmacology

The compound is obtained via a single‑step O‑ and N‑dialkylation of 8‑hydroxymanzamine A with ethyl iodide, yielding 76% after HPLC purification, with a melting point of 187–189 °C and HRESIMS [M+H]⁺ m/z 621.4151 (calculated 621.4163 for C₄₀H₅₃N₄O₂⁺) [1]. Full ¹H and ¹³C NMR assignments are available (Table 1 and Table 2 of the primary reference), and the compound is listed in the ChEMBL database (CHEMBL403562) with an annotated GSK‑3β target [2]. This level of characterization contrasts with many natural manzamine isolates that lack defined purity specifications, making 9‑N‑ethyl‑8‑ethoxy‑manzamine A a preferred choice when rigorous dose‑response reproducibility is required.

Semisynthesis Analytical characterization Reproducibility

Procurement‑Relevant Application Scenarios for 9‑N‑Ethyl‑8‑ethoxy‑manzamine A in Drug Discovery and Chemical Biology


GSK‑3β‑Centered Alzheimer's Disease Probe with Minimized Antimalarial Confound

For academic or biotech teams validating GSK‑3β as a tau‑phosphorylation target in Alzheimer's models, 9‑N‑ethyl‑8‑ethoxy‑manzamine A provides GSK‑3β IC₅₀ potency (10.4 µM) equivalent to the parent alkaloid [1] while, based on class‑level SAR, lacking the potent antimalarial activity that could otherwise confound phenotypic readouts in cell‑based neuroinflammation assays [2].

SAR Expansion Around the 9‑N Steric Limit for β‑Carboline GSK‑3β Inhibitors

Medicinal chemistry groups optimizing manzamine‑derived GSK‑3β inhibitors can use this compound as the reference point for the upper steric boundary at the 9‑N position, given that the ethyl substituent retains 78.0% inhibition while isobutyl reduces activity to 24.2% [1]. This makes it the ideal starting material for designing focused libraries that explore substituents of comparable size.

Comparative Kinase Selectivity Profiling Against the Manzamine Scaffold

Kinase profiling facilities can employ 9‑N‑ethyl‑8‑ethoxy‑manzamine A as a matched analogue to manzamine A to determine whether 9‑N‑ and 8‑O‑substitutions alter the selectivity fingerprint beyond GSK‑3β and CDK‑5. The compound's well‑characterized chemical identity and ChEMBL registration [3] facilitates database deposition and cross‑study comparisons.

Positive Control for 9‑N‑Alkyl Manzamine Derivatives in Antimalarial Counter‑Screens

Groups running antimalarial counter‑screens can use this compound as a negative control to confirm that 9‑N‑alkylation abrogates antiplasmodial activity, thereby validating assay sensitivity to the free 9‑NH pharmacophore that is essential for antimalarial potency as demonstrated in the comprehensive manzamine analogue study [2].

Quote Request

Request a Quote for 9-N-ethyl-8-ethoxy-manzamine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.